molecular formula C24H22N2O3S B5154243 N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-4-propoxybenzamide

N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-4-propoxybenzamide

Cat. No.: B5154243
M. Wt: 418.5 g/mol
InChI Key: BYFDYXCZMLSHPK-UHFFFAOYSA-N
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Description

N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-4-propoxybenzamide is a complex organic compound characterized by its benzothiazole and benzamide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-4-propoxybenzamide typically involves multiple steps, starting with the formation of the benzothiazole core followed by the introduction of the methoxyphenyl and propoxybenzamide groups. Common synthetic routes include:

  • Condensation Reactions: The initial step often involves the condensation of 2-aminothiophenol with carboxylic acids or their derivatives to form the benzothiazole ring.

  • Substitution Reactions: Subsequent steps may involve electrophilic aromatic substitution to introduce the methoxy group at the appropriate position on the benzothiazole ring.

  • Amide Bond Formation: The final step usually involves the formation of the amide bond between the benzothiazole derivative and the propoxybenzamide moiety, often using coupling agents like carbodiimides.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may be scaled up using continuous flow reactors or batch reactors, with careful control of reaction conditions such as temperature, pressure, and solvent choice to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions: N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-4-propoxybenzamide can undergo various chemical reactions, including:

  • Oxidation: Oxidation reactions can be performed to introduce additional functional groups or to modify existing ones.

  • Reduction: Reduction reactions can be used to convert specific functional groups to their reduced forms.

  • Substitution: Electrophilic and nucleophilic substitution reactions can be employed to introduce or replace substituents on the benzothiazole or benzamide rings.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

  • Substitution: Electrophilic substitution may use reagents like bromine (Br₂) or nitric acid (HNO₃), while nucleophilic substitution may involve reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the original compound, as well as substituted analogs with different functional groups.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its benzothiazole and benzamide groups make it a versatile intermediate in organic synthesis.

Biology: In biological research, N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-4-propoxybenzamide has been studied for its potential antibacterial and antifungal properties. It may also serve as a probe in biochemical assays to study enzyme activities.

Medicine: In the medical field, this compound has shown promise as a therapeutic agent. Its potential applications include the treatment of bacterial infections, inflammation, and certain types of cancer. Ongoing research aims to further explore its efficacy and safety profile.

Industry: In industry, this compound can be used in the development of new materials, such as polymers and coatings, due to its chemical stability and functional properties.

Mechanism of Action

The mechanism by which N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-4-propoxybenzamide exerts its effects involves its interaction with specific molecular targets. The benzothiazole group is known to bind to various enzymes and receptors, while the benzamide group can interact with biological macromolecules. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • N-(5-chloro-1,3-benzothiazol-2-yl)-2-[(5-methyl-1,3-benzothiazol-2-yl)methoxy]benzamide

  • N-(5-tert-butylisoxazol-3-yl)-N-{4-[7-(2-morpholin-4-ylethoxy)imidazo[2,1-b]benzothiazol-2-yl]phenyl}amine

Uniqueness: N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-4-propoxybenzamide stands out due to its unique combination of functional groups and its potential applications across various fields. Its structural complexity and versatility make it a valuable compound in scientific research and industrial applications.

Properties

IUPAC Name

N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-4-propoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N2O3S/c1-3-14-29-18-11-8-16(9-12-18)23(27)25-20-15-17(10-13-21(20)28-2)24-26-19-6-4-5-7-22(19)30-24/h4-13,15H,3,14H2,1-2H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYFDYXCZMLSHPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)C3=NC4=CC=CC=C4S3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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